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Compound of Interest

Compound Name: 1,2-Dibromoethyltrichlorosilane

Cat. No.: B1581137 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1,2-Dibromoethyltrichlorosilane (CAS No. 4170-50-7). Due to a lack of publicly available

experimental data for this specific compound, this document presents a theoretical analysis

based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared

(IR) spectroscopy, and mass spectrometry (MS). The data herein is intended to serve as a

reference for the identification and characterization of 1,2-Dibromoethyltrichlorosilane and to

guide future experimental work.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,2-
Dibromoethyltrichlorosilane. These predictions are derived from the analysis of structurally

analogous compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~4.0 - 4.5 Doublet of doublets 1H -CH(Br)-SiCl₃

~3.8 - 4.2 Doublet of doublets 2H -CH₂(Br)
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Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) (ppm) Assignment

~45 - 55 -CH(Br)-SiCl₃

~35 - 45 -CH₂(Br)

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

2950 - 3000 Medium C-H stretch

1420 - 1450 Medium CH₂ scissoring

1250 - 1280 Medium CH₂ wagging

650 - 750 Strong C-Br stretch

550 - 650 Strong Si-Cl stretch

450 - 550 Strong Si-Cl stretch

Predicted sample state: Neat liquid or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Ratio Predicted Identity Notes

[M]+ [C₂H₃Br₂Cl₃Si]+

Molecular ion peak. Expected

to be of low abundance. The

isotopic pattern will be complex

due to the presence of Br and

Cl isotopes.

[M-Br]+ [C₂H₃BrCl₃Si]+ Loss of a bromine radical.

[M-Cl]+ [C₂H₃Br₂Cl₂Si]+ Loss of a chlorine radical.

[SiCl₃]+ [SiCl₃]+

Trichlorosilyl cation, a common

fragment for trichlorosilyl

compounds.

[CH₂Br]+ [CH₂Br]+ Bromomethyl cation.

[CHBrSiCl₃]+ [CHBrSiCl₃]+
Fragment from cleavage of the

C-C bond.

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound such as 1,2-Dibromoethyltrichlorosilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,2-Dibromoethyltrichlorosilane
in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard. The use of a glovebox or Schlenk line is recommended due

to the moisture sensitivity of the trichlorosilyl group.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:
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Set the spectral width to cover the range of -1 to 10 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 100 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans compared to ¹H NMR to compensate for the low natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software by applying Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Thin Film: If the sample is a solid or viscous liquid, dissolve it in a volatile solvent (e.g.,

dichloromethane), cast a thin film on a KBr or NaCl plate, and allow the solvent to

evaporate.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder.
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Place the prepared sample in the spectrometer.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane or hexane) into the mass spectrometer via a direct insertion probe or

a gas chromatography (GC) interface.

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

Acquisition:

Set the ionization energy to 70 eV.

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 30 to 400).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule. Pay close attention to the isotopic patterns of bromine

(⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), which will be characteristic for fragments

containing these elements.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly

synthesized compound like 1,2-Dibromoethyltrichlorosilane.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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